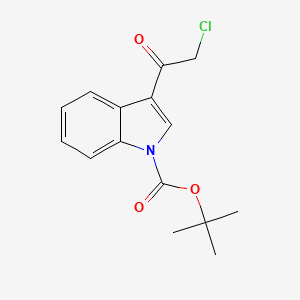

1-Boc-3-Chloroacetylindole

Descripción general

Descripción

1-Boc-3-Chloroacetylindole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chloroacetyl group attached to the indole ring. This compound is often used in organic synthesis and medicinal chemistry research .

Métodos De Preparación

The synthesis of 1-Boc-3-Chloroacetylindole typically involves the following steps:

Starting Material: The synthesis begins with the indole nucleus.

Protection: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the indole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Chloroacetylation: The protected indole is then subjected to chloroacetylation.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-Boc-3-Chloroacetylindole undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free indole derivative.

Cycloaddition Reactions: Indole derivatives, including this compound, can participate in cycloaddition reactions to form complex heterocyclic structures.

Common reagents used in these reactions include chloroacetyl chloride, di-tert-butyl dicarbonate, trifluoroacetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis of 1-Boc-3-Chloroacetylindole

The synthesis of this compound typically involves the reaction of indole derivatives with chloroacetyl chloride in the presence of a base. The use of Boc (tert-butyloxycarbonyl) as a protecting group enhances the stability and solubility of the compound during subsequent reactions. The general synthetic route can be summarized as follows:

- Protection of Indole : The indole nitrogen is protected using Boc anhydride.

- Chloroacetylation : The protected indole is reacted with chloroacetyl chloride to introduce the chloroacetyl group at the 3-position.

- Deprotection : If necessary, the Boc group can be removed under acidic conditions to yield the final product.

This synthetic pathway allows for the introduction of various substituents on the indole ring, leading to a library of derivatives with potential biological activity.

The compound exhibits a range of biological activities attributed to its indole structure, which is known for its pharmacological properties. Key areas of interest include:

- Anticancer Activity : Compounds derived from this compound have shown promising anticancer properties, particularly against breast cancer cell lines. Studies indicate that modifications to the indole structure can enhance cytotoxicity and selectivity towards cancer cells .

- Antimicrobial Properties : Research has demonstrated that derivatives exhibit significant antimicrobial activity against various pathogens. This is crucial in addressing antibiotic resistance and developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 1-Boc-3-Chloroacetylindole is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the indole nitrogen, allowing for selective reactions at other positions on the indole ring. Upon deprotection, the free indole can interact with various biological targets, including enzymes and receptors, depending on the specific derivative synthesized .

Comparación Con Compuestos Similares

1-Boc-3-Chloroacetylindole can be compared with other indole derivatives such as:

1-Boc-3-Acetylindole: Similar in structure but lacks the chloro group, leading to different reactivity and applications.

1-Boc-3-Bromoacetylindole: Contains a bromo group instead of a chloro group, which can influence its reactivity in substitution reactions.

1-Boc-3-Iodoacetylindole:

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in synthetic and medicinal chemistry.

Actividad Biológica

1-Boc-3-Chloroacetylindole is a synthetic compound belonging to the indole family, characterized by a tert-butoxycarbonyl (Boc) protecting group and a chloroacetyl moiety. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its diverse biological activities. The indole structure is known for its significant presence in natural products and pharmaceuticals, making derivatives like this compound valuable in research and development.

Synthesis Methodology

The synthesis of this compound involves several key steps:

- Protection of Indole Nitrogen : The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Chloroacetylation : The protected indole is then subjected to chloroacetylation, typically using chloroacetyl chloride.

Chemical Reactions

This compound undergoes various chemical reactions, including:

- Substitution Reactions : The chloroacetyl group can be replaced by nucleophiles like amines or thiols.

- Deprotection : The Boc group can be removed under acidic conditions to yield the free indole derivative.

- Cycloaddition Reactions : This compound can participate in cycloaddition reactions, forming complex heterocycles.

Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 1-Boc-3-Acetylindole | Lacks chloro group; different reactivity |

| 1-Boc-3-Bromoacetylindole | Contains bromo group; altered reactivity |

| 1-Boc-3-Iodoacetylindole | Iodo group affects reactivity |

The biological activity of this compound is primarily attributed to its structural components. Upon deprotection, the free indole can interact with various biological targets, including enzymes and receptors. The compound has been studied for potential anticancer, antiviral, and anti-inflammatory activities due to its ability to modulate biological pathways.

Case Studies and Research Findings

- Anticancer Activity : Research indicates that derivatives of chloroacetylindoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo models .

- Antimicrobial Properties : Studies have demonstrated that indole derivatives possess antimicrobial activity. For example, a series of indol-3-yl thiazoles derived from chloroacetylindoles exhibited antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL .

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in cellular models, indicating their utility in developing anti-inflammatory drugs .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against cancer cell lines |

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Reduction of inflammation markers in models |

Propiedades

IUPAC Name |

tert-butyl 3-(2-chloroacetyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-9-11(13(18)8-16)10-6-4-5-7-12(10)17/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGLFESSRCCITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673962 | |

| Record name | tert-Butyl 3-(chloroacetyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916818-18-3 | |

| Record name | tert-Butyl 3-(chloroacetyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.